molecular formula C9H10ClNS B6187075 7-methyl-1-benzothiophen-5-amine hydrochloride CAS No. 2639441-91-9

7-methyl-1-benzothiophen-5-amine hydrochloride

Cat. No.: B6187075
CAS No.: 2639441-91-9
M. Wt: 199.7
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1-benzothiophen-5-amine hydrochloride can be achieved through various methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates. This method allows for the formation of benzothiophene derivatives in a one-step intermolecular manner . The reaction typically involves the use of o-silylaryl triflates and alkynyl sulfides under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-methyl-1-benzothiophen-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring.

Scientific Research Applications

7-methyl-1-benzothiophen-5-amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-methyl-1-benzothiophen-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-1-benzothiophen-5-amine hydrochloride is unique due to its specific substitution pattern and potential applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methyl-1-benzothiophen-5-amine hydrochloride involves the reaction of 7-methyl-1-benzothiophene with an amine in the presence of a reducing agent, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "7-methyl-1-benzothiophene", "amine", "reducing agent", "hydrochloric acid" ], "Reaction": [ "1. Dissolve 7-methyl-1-benzothiophene and amine in a suitable solvent, such as ethanol or methanol.", "2. Add a reducing agent, such as sodium borohydride or lithium aluminum hydride, to the reaction mixture.", "3. Stir the reaction mixture at room temperature for several hours.", "4. Add hydrochloric acid to the reaction mixture to form the hydrochloride salt.", "5. Isolate the product by filtration or precipitation.", "6. Wash the product with a suitable solvent, such as diethyl ether or acetone.", "7. Dry the product under vacuum to obtain 7-methyl-1-benzothiophen-5-amine hydrochloride." ] }

CAS No.

2639441-91-9

Molecular Formula

C9H10ClNS

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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